molecular formula C12H12N2O B11186201 2H-Pyrido[2,1-b]quinazolin-6-one, 1,3,4,6-tetrahydro CAS No. 25816-55-1

2H-Pyrido[2,1-b]quinazolin-6-one, 1,3,4,6-tetrahydro

Cat. No.: B11186201
CAS No.: 25816-55-1
M. Wt: 200.24 g/mol
InChI Key: KIDSCEBUTHOOGI-UHFFFAOYSA-N
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Description

2H-Pyrido[2,1-b]quinazolin-6-one, 1,3,4,6-tetrahydro is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused ring structure, which includes both pyridine and quinazoline moieties. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido[2,1-b]quinazolin-6-one, 1,3,4,6-tetrahydro can be achieved through several synthetic routes. One common method involves the annulation reaction of o-amino benzamides with thiols. This one-pot intermolecular reaction is efficient and does not require transition metals or external oxidants . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[2,1-b]quinazolin-6-one, 1,3,4,6-tetrahydro undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Halogenation and alkylation reactions can be performed using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction reactions can produce amine or alkyl-substituted derivatives.

Scientific Research Applications

2H-Pyrido[2,1-b]quinazolin-6-one, 1,3,4,6-tetrahydro has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule.

    Medicine: The compound’s pharmacological potential is being explored for the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

    Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2H-Pyrido[2,1-b]quinazolin-6-one, 1,3,4,6-tetrahydro involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial enzymes can result in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrido[2,1-b]quinazolin-6-one, 1,3,4,6-tetrahydro stands out due to its specific structural features and reactivity. Compared to similar compounds, it offers unique opportunities for chemical modifications and biological interactions. Its fused ring structure provides a versatile platform for the development of new derivatives with enhanced properties and applications.

Properties

CAS No.

25816-55-1

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C12H12N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h3-4,7-8H,1-2,5-6H2

InChI Key

KIDSCEBUTHOOGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

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